![molecular formula C16H22N2O4 B1328820 [[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid CAS No. 1142211-94-6](/img/structure/B1328820.png)
[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid” is a chemical compound with a molecular weight of 306.36 and a molecular formula of C16H22N2O4 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H22N2O4 . It contains a morpholinyl group, an acetic acid group, and a phenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. Its molecular weight is 306.36, and its molecular formula is C16H22N2O4 .Scientific Research Applications
Pharmaceutical Research: Enhanced Water Solubility
This compound has been studied for its potential to enhance water solubility in pharmaceuticals. A study indicates that derivatives of this compound are three times more soluble than curcumin pyrazole, which could significantly improve drug bioavailability .
Organic Synthesis: Mannich Reaction
In organic chemistry, the Mannich reaction is a method to introduce aminoalkyl substituents into molecules. The compound has been synthesized through a Mannich reaction, which could lead to the development of new pharmaceuticals with improved activity .
Biological Activity: Anti-Malarial Applications
Curcuminoids bearing a pyrazole ring, similar to the structure of this compound, have shown enhanced biological activity as anti-malarials. This suggests potential applications in developing new treatments for malaria .
Anti-Proliferative Agent
The compound’s structure is conducive to anti-proliferative properties, making it a candidate for research into cancer therapies. Its ability to inhibit cell growth could be pivotal in the development of anti-cancer drugs .
Anti-Inflammatory Properties
Due to its structural similarity to curcuminoids, this compound may exhibit anti-inflammatory properties. This opens up research avenues in the treatment of chronic inflammation and related diseases .
Antiviral Research
The compound’s derivatives could play a role in antiviral research, potentially leading to the creation of new antiviral medications. Its structural features may contribute to inhibiting viral replication .
NOS Inhibitor Research
As a NOS inhibitor, the compound could be significant in cardiovascular research, particularly in conditions where nitric oxide synthase contributes to disease pathology .
Antiplatelet Inhibitor Development
The compound may also serve as a lead structure in the development of antiplatelet inhibitors. This could have important implications for the treatment of thrombotic disorders .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(N-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-12-8-18(9-13(2)22-12)15(19)10-17(11-16(20)21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMWZAXHBOMSIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



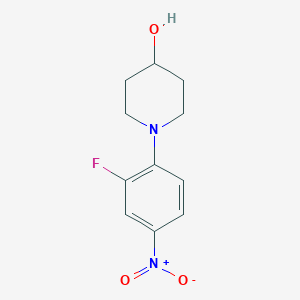
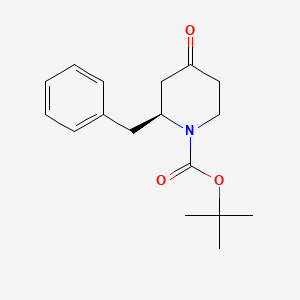
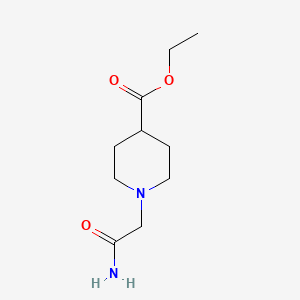
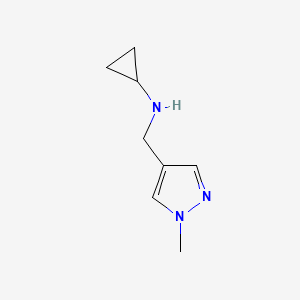
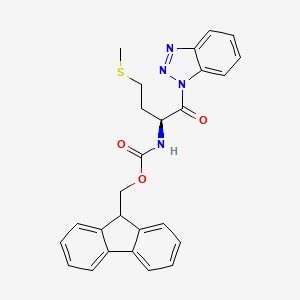



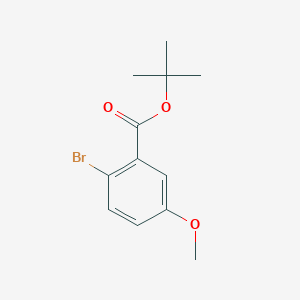
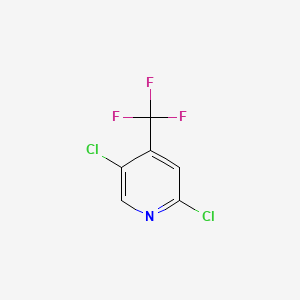
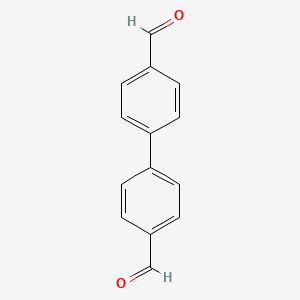
![11H-Benzo[a]carbazole](/img/structure/B1328763.png)